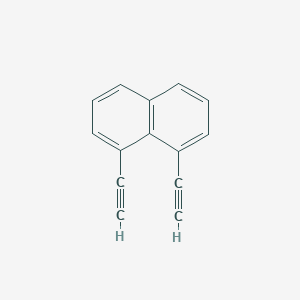

1,8-Diethynylnaphthalene

Description

Contextualization within Peri-Substituted Naphthalene (B1677914) Chemistry

The chemistry of 1,8-diethynylnaphthalene is a specialized area within the broader field of peri-substituted naphthalene chemistry. The term "peri"" refers to the 1 and 8 positions on the naphthalene ring system. Substituents at these positions are forced into close spatial proximity, leading to unique steric and electronic interactions that are not observed in other disubstituted naphthalenes. This proximity can facilitate intramolecular reactions and lead to the formation of new ring systems fused to the naphthalene core. The chemistry of 1,8-disubstituted naphthalenes has been a subject of interest for many years, with studies on various substituents paving the way for the exploration of diethynyl derivatives. elte.hu

Significance as a Building Block for Complex Molecular Architectures

The true significance of this compound lies in its role as a precursor to a diverse range of complex molecular architectures. The two reactive ethynyl (B1212043) groups can undergo a variety of chemical transformations, including cyclization, cycloaddition, and polymerization reactions. dntb.gov.uanuk.edu.tw These reactions allow for the construction of elaborate polycyclic aromatic hydrocarbons (PAHs), fluoranthenes, and other extended π-conjugated systems. thieme-connect.comchemistryviews.org Such molecules are of great interest due to their potential applications in materials science, particularly in the development of organic electronics, fluorescent materials, and specialized polymers. nih.govmdpi.com The rigid nature of the naphthalene backbone combined with the reactivity of the flanking ethynyl groups provides a predictable and controllable platform for the rational design of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-diethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8/c1-3-11-7-5-9-13-10-6-8-12(4-2)14(11)13/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENBVLHUZUIOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1C(=CC=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939373 | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18067-44-2, 67665-34-3 | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018067442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067665343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,8 Diethynylnaphthalene and Its Derivatives

Established Synthetic Routes for 1,8-Diethynylnaphthalene

The synthesis of this compound, a key building block in the construction of complex polycyclic aromatic systems, is primarily achieved through two well-established methodologies: the de-silylation of protected terminal alkynes and cross-coupling reactions involving halogenated naphthalene (B1677914) precursors.

De-silylation Strategies for Terminal Alkynes

A common and effective strategy for the preparation of terminal alkynes, including this compound, involves the removal of a silyl (B83357) protecting group, most frequently a trimethylsilyl (B98337) (TMS) group. This approach offers the advantage of protecting the reactive terminal alkyne during intermediate synthetic steps. The de-silylation can be accomplished under mild conditions, ensuring the integrity of the target molecule.

Various reagents and conditions have been developed for the smooth and selective cleavage of the C-Si bond in acetylenic TMS compounds. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic or stoichiometric amounts allows for the selective deprotection of terminal acetylenic TMS groups, even in the presence of other base-labile functionalities like alkyl silyl ethers. organic-chemistry.org Notably, more sterically hindered silyl groups such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) often remain intact under these conditions, allowing for differential deprotection strategies. organic-chemistry.org Another reported method involves the use of catalytic amounts of silver nitrate (B79036) (AgNO₃) for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org Potassium trimethylsilanolate (KOTMS) has also been shown to be an efficient catalyst for the cleavage of various organosilanes under mild, additive-free conditions. organic-chemistry.org

In a specific synthetic route towards 7-(arylethynyl)-2-ethynyl-1,8-bis(dimethylamino)naphthalenes, the final de-silylation of the corresponding trimethylsilyl derivatives was achieved quantitatively during column chromatography on alumina (B75360) (Al₂O₃), negating the need for a separate deprotection step. beilstein-journals.org

| Reagent/Catalyst | Conditions | Substrate Scope | Selectivity |

| DBU | Mild | Terminal acetylenic TMS groups | Selective for TMS over TBDMS and TIPS |

| AgNO₃ | Catalytic | 1-(trimethylsilyl)-1-alkynes | - |

| KOTMS | Catalytic, additive-free | Various organosilanes | High efficiency |

| Al₂O₃ | Column chromatography | Trimethylsilyl derivatives | Quantitative de-silylation |

Cross-Coupling Approaches from Halogenated Naphthalenes

Cross-coupling reactions represent a powerful and versatile tool for the synthesis of this compound and its derivatives, starting from readily available halogenated naphthalenes. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this approach.

For instance, the synthesis of 7-(arylethynyl)-2-iodo-1,8-bis(dimethylamino)naphthalenes has been achieved through the Sonogashira coupling of 2,7-diiodo-1,8-bis(dimethylamino)naphthalene with various arylacetylenes. beilstein-journals.org This method, while efficient, can sometimes lead to the formation of double alkynylation byproducts. beilstein-journals.org An alternative, the Castro-Stephens coupling, which utilizes copper(I) arylacetylides, has also been employed for the synthesis of these monoalkynyl derivatives. beilstein-journals.org

The Stille coupling, another palladium-catalyzed reaction involving an organotin compound and an organic halide, has been utilized to synthesize highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes from 1,8-dibromonaphthalene (B102958) and 2-alkyl-4-trimethylstannylquinolines. nih.gov Optimization of this reaction, using Pd(PPh₃)₄ and CuO as co-catalysts, proved superior to other catalytic systems. nih.gov

Furthermore, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been employed for the arylation of 4-bromo- and 4,5-dibromo-1,8-bis(dimethylamino)naphthalenes with arylboronic acids. researchgate.net A notable development in this area is the direct Suzuki-Miyaura coupling of naphthalene-1,8-diaminato (dan)-substituted arylboron compounds, which exhibit remarkable stability towards protodeborylation, with aryl bromides using a palladium/copper cooperative catalyst system and a weak base. nih.gov

| Cross-Coupling Reaction | Catalytic System | Substrates | Products |

| Sonogashira Coupling | Palladium-based | 2,7-diiodo-1,8-bis(dimethylamino)naphthalene, arylacetylenes | 7-(arylethynyl)-2-iodo-1,8-bis(dimethylamino)naphthalenes |

| Castro-Stephens Coupling | Copper(I) arylacetylides | 2,7-diiodo-1,8-bis(dimethylamino)naphthalene, copper(I) arylacetylides | 7-(arylethynyl)-2-iodo-1,8-bis(dimethylamino)naphthalenes |

| Stille Coupling | Pd(PPh₃)₄, CuO | 1,8-dibromonaphthalene, 2-alkyl-4-trimethylstannylquinolines | 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes |

| Suzuki-Miyaura Coupling | Palladium-based | 4-bromo-/4,5-dibromo-1,8-bis(dimethylamino)naphthalenes, arylboronic acids | 4-aryl-/4,5-diaryl-1,8-bis(dimethylamino)naphthalenes |

| Direct Suzuki-Miyaura Coupling | Pd(PPh₃)₄, CuTC | Aryl-B(dan), Aryl-Br | Biaryls |

Construction of Polycyclic Aromatic Systems from this compound Derivatives

The unique geometry of this compound, with its two rigid and proximate alkyne functionalities, makes it an ideal precursor for the synthesis of a variety of complex polycyclic aromatic systems through metal-catalyzed cycloaddition reactions.

Palladium-Catalyzed Cycloaddition Reactions for Benzo[k]fluoranthene Formation

Palladium catalysts have proven to be highly effective in promoting the cycloaddition of this compound derivatives to form benzo[k]fluoranthene-based structures. For example, the palladium-catalyzed cycloaddition of this compound derivatives with o-diiodoarenes yields the corresponding benzo[k]fluoranthene-based linear acenes in moderate to good yields. researchgate.net These reactions provide a pathway to synthesize highly curved fragments of fullerenes. researchgate.net Similarly, palladium-catalyzed dehydrogenative [4+2] annulation of 1-indanones with alkynes has been reported to generate diverse benzo[c]fluorenone derivatives. rsc.org

Nickel-Catalyzed Cascade Cycloadditions to Pyrroloarenes and Pyrene (B120774)

Nickel-based catalytic systems offer alternative reaction pathways for this compound derivatives, leading to the formation of nitrogen-containing polycycles and pyrene systems. In the presence of a catalytic system composed of [NiBr₂(dppe)]/Zn, 1-ethynyl-8-iodonaphthalenes react with nitriles in a cascade cycloaddition to produce unusual pyrroloarenes. researchgate.netnih.gov This one-pot transformation involves the activation of the carbon-nitrogen triple bond of the nitrile twice, resulting in the formation of five new bonds and the simultaneous generation of a pyrrole (B145914) ring and two six-membered rings. researchgate.netnih.gov The same catalytic system can also facilitate the reaction of 1-ethynyl-8-iodonaphthalenes with 2-butyne (B1218202) to form pyrene. researchgate.net

Cyclodimerization and Zethrene Synthesis

The reactivity of 1-ethynyl-8-iodonaphthalenes can be steered towards cyclodimerization to produce zethrenes, a class of polycyclic aromatic hydrocarbons with interesting electronic properties. researchgate.net This transformation is typically achieved using a palladium catalyst. researchgate.net The choice of catalyst, either palladium or nickel, can thus selectively direct the reaction of 1-ethynyl-8-iodonaphthalenes towards either cyclodimerization to form zethrenes or a nitrile-incorporated cascade reaction to yield pyrroloarenes. researchgate.net

| Catalyst System | Reactants | Product |

| Palladium | This compound derivatives, o-diiodoarenes | Benzo[k]fluoranthene-based linear acenes |

| [NiBr₂(dppe)]/Zn | 1-ethynyl-8-iodonaphthalenes, nitriles | Pyrroloarenes |

| [NiBr₂(dppe)]/Zn | 1-ethynyl-8-iodonaphthalenes, 2-butyne | Pyrene |

| Palladium | 1-ethynyl-8-iodonaphthalenes | Zethrenes |

Synthesis of Novel Organometallic and Coordination Complexes

The unique geometry of this compound, where two acetylenic units are held in a peri-relationship, makes it an exceptional ligand for the synthesis of complex organometallic structures. This arrangement is particularly suited for creating dinuclear complexes where the two metal centers are held in a specific orientation and distance, influencing the electronic and photophysical properties of the resulting molecule.

Dinuclear Platinum(II) Terpyridyl Acetylide Complexes

A notable application of this compound is in the synthesis of dinuclear platinum(II) terpyridyl acetylide complexes. rsc.org These compounds are of significant interest due to their potential applications in materials science and as sensory materials. The synthesis involves the reaction of a mononuclear platinum(II) precursor, [Pt(tpy)Cl]PF6 (where tpy is terpyridine), with this compound in a copper(I) iodide catalyzed reaction. rsc.org

This synthetic strategy successfully yields the dinuclear complex where the this compound acts as a rigid bridging ligand, connecting two Pt(tpy) units. The structure of the resulting complex, (tpy)Pt−C≡C–C10H6-C≡C−Pt(tpy), has been characterized by single-crystal X-ray diffraction. rsc.org A key structural feature of this complex is the face-to-face arrangement of the two square-planar Pt(II) terpyridyl units, a direct consequence of using the pre-organized and rigid this compound ligand. rsc.org

Table 1: Synthesized Dinuclear Platinum(II) Complex with this compound

| Complex Name | Abbreviated Formula | Bridging Ligand | Key Structural Feature |

| Dinuclear Platinum(II) Terpyridyl Acetylide Complex | (tpy)Pt−C≡C–C10H6-C≡C−Pt(tpy) | This compound | Face-to-face arrangement of Pt(II) terpyridyl units. rsc.org |

The steric and electronic properties of the terminal terpyridine ligands and the bridging diethynylnaphthalene ligand play a crucial role in directing the self-assembly and final architecture of these supramolecular structures.

Cyclic Diacetylenes and Heteroatom Analogues

While the synthesis of cyclic diacetylenes from ortho-diethynyl aromatic precursors is a known strategy for creating strained macrocycles, specific examples detailing the use of this compound to form cyclic diacetylenes or their heteroatom analogues are not described in the available literature. The strain inherent in the naphthalene peri-positions would likely influence the feasibility and outcome of such cyclization reactions, potentially leading to novel strained ring systems. However, detailed research findings on these specific transformations involving this compound could not be located.

Radical-Mediated Reaction Pathways

Formation within Naphthyl Radical and Acetylene (B1199291) Reactions under Combustion-Like Conditions

Under simulated combustion-like conditions, the reaction between naphthyl radicals and acetylene presents a significant pathway for the formation of various polycyclic aromatic hydrocarbons (PAHs), including this compound. uhmreactiondynamics.orgosti.gov This process has been a subject of detailed investigation, challenging previous assumptions about PAH growth mechanisms.

Traditionally, the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism was considered the primary route for the growth of aromatic rings in high-temperature environments. uhmreactiondynamics.orgosti.govnih.gov This mechanism postulated that naphthyl radicals would react sequentially with acetylene to form a third six-membered aromatic ring, leading to products like phenanthrene (B1679779) and anthracene (B1667546). uhmreactiondynamics.orgosti.gov However, recent experimental studies using photoionization mass spectrometry to probe the products of reactions between 1- and 2-naphthyl radicals with excess acetylene have provided contradictory evidence. uhmreactiondynamics.orgnih.gov

These investigations reveal that the reaction does not lead to the expected cyclization to a third aromatic ring. uhmreactiondynamics.orgnih.gov Instead, the primary products identified are 1- and 2-ethynylnaphthalenes (C12H8) and acenaphthylene (B141429) (C12H8). uhmreactiondynamics.orgosti.gov Crucially, the formation of diethynylnaphthalenes (C14H8) was also observed, while phenanthrene and anthracene (C14H10) were notably absent. uhmreactiondynamics.orgosti.gov This indicates that the HACA mechanism, in this case, terminates with ethynyl (B1212043) substitution reactions rather than proceeding to form larger, fused-ring PAHs. uhmreactiondynamics.org

The formation of diethynylnaphthalenes, including isomers such as this compound, necessitates a subsequent reaction step. osti.gov This involves the reaction of an ethynylnaphthalene radical with a second acetylene molecule, followed by a hydrogen atom loss. osti.gov Theoretical calculations support these findings, suggesting that the cyclization to a five-membered ring to form acenaphthylene is kinetically more favorable than the addition of a second acetylene molecule that would lead to phenanthrene or anthracene. uhmreactiondynamics.org

Experimental data has quantified the product distribution from the reaction of naphthyl radicals with acetylene. The ratio of the C12H8 products (ethynylnaphthalenes and acenaphthylene) to the C14H8 products (diethynylnaphthalenes) was determined to be approximately 95% to 5%, respectively. uhmreactiondynamics.org Further experiments conducted at reduced pressures (50 Torr) demonstrated a lower yield of di-substituted naphthalene products, which is consistent with a mechanism requiring a second collision event with an acetylene molecule. osti.gov

Research Findings: Reaction of Naphthyl Radicals with Acetylene

The table below summarizes the key findings from experimental studies on the reaction of naphthyl radicals with acetylene under combustion-like conditions.

| Reactants | Major Products (m/z 152) | Minor Products (m/z 176) | Products Not Observed (m/z 178) | Product Ratio (C12H8:C14H8) |

| Naphthyl Radical + Acetylene | 1-Ethynylnaphthalene, 2-Ethynylnaphthalene, Acenaphthylene | Diethynylnaphthalenes (including this compound) | Phenanthrene, Anthracene | ~ 95 : 5 uhmreactiondynamics.org |

Reactivity and Applications in Organic Synthesis

Cyclization and Cycloaddition Reactions

This compound readily undergoes metal-catalyzed cyclization and cycloaddition reactions. For example, palladium-catalyzed cycloadditions with o-diiodoarenes lead to the formation of benzo[k]fluoranthene-based linear acenes . thieme-connect.com These reactions are efficient and provide a simpler route to these complex polycyclic aromatic hydrocarbons compared to conventional methods. nih.gov

A notable application is the rhodium-catalyzed [2+2+2] cycloaddition with alkynes to produce substituted fluoranthenes . chemistryviews.org This method is advantageous as it can be performed at room temperature. chemistryviews.org Gold-catalyzed annulation reactions have also been developed, leading to indenophenalene derivatives.

The ethynyl groups can also participate in Diels-Alder reactions . For instance, the reaction with benzyne, a highly reactive dienophile, leads to the formation of complex polycyclic structures. thieme.de

Polymerization Reactions

This compound can serve as a monomer in polymerization reactions. The presence of two polymerizable acetylene (B1199291) groups can lead to the formation of cross-linked polymers with interesting electronic and thermal properties. dntb.gov.uamdpi.com Studies have shown that under certain conditions, selective polymerization at one of the acetylene bonds can be achieved, leading to the formation of branched π-conjugated polyenes. dntb.gov.ua These polymers are investigated for their potential as conducting materials and for applications in electronics.

Polymerization Studies of 1,8 Diethynylnaphthalene

Homopolymerization Characteristics

The homopolymerization of 1,8-diethynylnaphthalene involves the reaction of both ethynyl (B1212043) groups to form a cross-linked, network polymer. Due to the rigid nature of the naphthalene (B1677914) spacer and the proximity of the two reactive sites, the resulting polymer is typically insoluble and infusible, which presents challenges for characterization.

Studies on the homopolymerization of this compound have often been conducted under thermal or radical initiation conditions. Thermal polymerization, initiated by heating the monomer, generally leads to a highly cross-linked, intractable material. The process involves a complex series of reactions, including chain-growth and step-growth mechanisms, resulting in a random network structure. Spectroscopic analysis of the resulting polymers often shows the disappearance or significant reduction of the characteristic ethynyl group absorption bands, confirming the participation of the acetylene (B1199291) units in the polymerization process.

Cyclopolymerization Behavior

A more intriguing aspect of this compound polymerization is its propensity to undergo cyclopolymerization. In this process, the polymerization proceeds via an alternating intramolecular and intermolecular propagation mechanism, leading to the formation of a polymer backbone containing cyclic repeating units. The driving force for cyclopolymerization is the formation of a thermodynamically stable five- or six-membered ring during the intramolecular cyclization step.

For this compound, cyclopolymerization results in a polymer structure containing naphthalene rings fused with a six-membered ring formed from the two ethynyl groups. This leads to a more soluble and processable polymer compared to the highly cross-linked product of simple homopolymerization. The degree of cyclization is highly dependent on the reaction conditions, including the choice of catalyst and solvent.

Transition Metal-Catalyzed Polymerization Systems

The polymerization of this compound can be effectively controlled and directed by the use of transition metal catalysts. Various catalyst systems based on metals such as rhodium, palladium, and nickel have been explored. These catalysts can influence the polymerization mechanism, leading to polymers with different structures and properties.

Rhodium-based catalysts, for instance, are known to be highly effective for the polymerization of alkynes and can promote the cyclopolymerization of this compound to yield polymers with a high degree of cyclization. The mechanism often involves the coordination of the alkyne moieties to the metal center, followed by insertion reactions that lead to chain growth.

Palladium-catalyzed systems have also been employed, often leading to different polymer structures. Depending on the specific palladium complex and reaction conditions, both cyclopolymerization and other modes of polymerization can be observed.

Ziegler-Natta catalysts, traditionally used for the polymerization of olefins, have also been investigated for the polymerization of diynes like this compound. These catalyst systems, typically composed of a transition metal halide and an organoaluminum compound, can initiate polymerization, but the control over the polymer structure and the degree of cyclization can be more challenging compared to well-defined organometallic catalysts.

| Catalyst System | Predominant Polymerization Type | Key Features of Resulting Polymer |

| Rhodium-based catalysts | Cyclopolymerization | High degree of cyclization, improved solubility |

| Palladium-based catalysts | Varies (Cyclopolymerization/Other) | Structure dependent on catalyst and conditions |

| Ziegler-Natta catalysts | Homopolymerization/Cyclopolymerization | Often leads to less defined structures |

Structural Features and Polymerization Selectivity

The unique geometry of this compound plays a crucial role in determining the selectivity of its polymerization. The close proximity and rigid orientation of the two ethynyl groups favor the intramolecular cyclization step in cyclopolymerization. This steric constraint makes it more likely for the growing polymer chain to react with the second ethynyl group on the same monomer unit rather than with a separate monomer molecule.

This inherent structural bias towards cyclization is a key factor that distinguishes the polymerization of this compound from that of other diynes where the acetylene groups are more distant or have greater conformational freedom. The naphthalene backbone acts as a template, pre-organizing the reactive sites for an efficient cyclization reaction.

The choice of catalyst can further enhance this selectivity. Catalysts that can coordinate to both alkyne functionalities simultaneously can facilitate the intramolecular cyclization step, leading to a higher degree of cyclization in the final polymer. The interplay between the monomer's inherent structure and the nature of the catalyst system is therefore critical in controlling the final polymer architecture and its properties.

Computational and Spectroscopic Probing of 1,8 Diethynylnaphthalene and Its Derivatives

Theoretical and Quantum Chemical Approaches

Computational chemistry provides a powerful toolkit for understanding the intricacies of molecular behavior. For 1,8-diethynylnaphthalene, theoretical and quantum chemical methods have been instrumental in elucidating its fundamental properties.

Density Functional Theory (DFT) Applications to Molecular Structures and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT have been widely applied to related peri-substituted naphthalene (B1677914) systems. These studies provide a framework for understanding the structural and energetic landscape of this compound.

For analogous molecules, DFT calculations, often employing functionals like B3LYP with various basis sets, are used to optimize the molecular geometry. Such calculations would be crucial to determine the bond lengths, bond angles, and dihedral angles of this compound, particularly the orientation of the two ethynyl (B1212043) groups relative to the naphthalene plane and to each other. The steric strain induced by the proximity of the substituents at the peri-positions is a key feature that DFT can quantify. The calculated lowest energy conformation would reveal the extent of distortion from an idealized planar structure.

Furthermore, DFT is used to calculate the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These energetic parameters are fundamental to understanding its stability and reactivity. Vibrational frequency calculations are also a standard output of DFT studies, which can predict the infrared and Raman spectra of the molecule, aiding in its experimental identification and characterization.

Computational Elucidation of Reaction Mechanisms

The ethynyl groups of this compound are expected to be highly reactive, participating in a variety of chemical transformations such as cycloadditions, polymerizations, and metal-catalyzed coupling reactions. Computational methods, particularly DFT, are invaluable for mapping the potential energy surfaces of these reactions.

By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed. For instance, the mechanism of a Diels-Alder reaction involving one or both of the ethynyl groups could be computationally explored. The activation energies for each step can be determined, providing insights into the reaction kinetics. The influence of catalysts on the reaction pathway can also be modeled, helping to optimize reaction conditions. While specific computational studies on the reaction mechanisms of this compound are scarce in the literature, the established methodologies are readily applicable.

Analysis of Electronic Structure and Charge Delocalization

The electronic structure of this compound is of particular interest due to the extended π-system created by the fusion of the naphthalene core with the two acetylenic moieties. DFT calculations can provide a detailed picture of the molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energies of the HOMO and LUMO are critical in determining the molecule's electronic properties, such as its ionization potential and electron affinity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its potential as a semiconductor or a component in electronic devices. Analysis of the MO compositions reveals the extent of π-conjugation and charge delocalization across the molecule. In this compound, it is expected that the π-orbitals of the naphthalene ring and the ethynyl groups will mix, leading to a delocalized electronic structure. This delocalization can be visualized through plots of the electron density and molecular orbitals.

Advanced Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques provide experimental data that complements and validates computational findings. For this compound, photoelectron and nuclear magnetic resonance spectroscopy are particularly insightful.

Photoelectron Spectroscopic Investigations of Trans-Annular Interactions

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. In the context of this compound, PES would be particularly useful for investigating trans-annular interactions between the two ethynyl groups.

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would provide definitive confirmation of its chemical structure.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the naphthalene core and the acetylenic protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the ethynyl substituents and the steric strain in the peri-region. The acetylenic proton signal would confirm the presence of the C≡C-H group.

Applications and Emerging Research Frontiers

Supramolecular Chemistry and Molecular Recognition

The rigid 1,8-disubstituted naphthalene (B1677914) scaffold is a key component in designing complex supramolecular architectures. The predictable orientation of substituents at the peri-positions allows for the precise construction of self-assembled systems and host-guest complexes.

The design of self-assembled systems based on the 1,8-naphthalene framework relies on several key principles. The naphthalene core acts as a rigid spacer, pre-organizing functional groups into a specific spatial arrangement. This rigidity is crucial for creating well-defined supramolecular structures. The choice of functional groups and their interaction motifs dictates the final architecture.

One powerful strategy involves the use of intermolecular dative covalent bonds, such as the N→B bond, to drive the self-assembly of well-defined supramolecular structures. mdpi.com For instance, derivatives like 1,8-dihydroxy naphthalene have been used as building blocks that self-assemble with aryl boronic acids and bipyridine linkers to form stable aggregates. mdpi.comnih.gov In these systems, the 1,8-naphthalene unit serves as an effective building block for selective assembly. mdpi.comnih.gov

Another critical design principle is the strategic use of non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov The substitution pattern on the naphthalene core significantly influences the assembly process. Studies on cyclodextrin (B1172386) derivatives have shown that a 1,8-disubstituted naphthylene clip promotes the formation of head-to-head supramolecular dimers where the aromatic unit acts as a cavity extension wall. frontiersin.org This contrasts with 2,3-disubstituted analogues, which act as folding screens, demonstrating that the geometry of the naphthalene core is a critical design element for controlling the final supramolecular structure. frontiersin.org These principles highlight how the 1,8-diethynylnaphthalene backbone can be functionalized to direct the formation of tailored soft materials with specific properties. rsc.org

The 1,8-naphthalene scaffold is highly effective in the creation of molecular hosts for recognizing and binding guest molecules. The peri-disposition of binding sites can form a well-defined cavity or cleft suitable for encapsulating guest species.

Research using 1,8-dihydroxy naphthalene-based self-assembled, H-shaped adducts has demonstrated effective formation of thermally stable host-guest complexes with various aromatic hydrocarbon solvents like benzene, toluene, and xylenes. mdpi.comnih.gov Crystallographic analysis reveals that the host-guest interactions are primarily driven by π-π contacts between a 4,4'-bipyridyl linker in the host and the aromatic guest molecules. nih.gov The stability of these complexes is significant, with solvent loss occurring at temperatures between 122 and 147 °C. mdpi.comnih.gov

This approach allows for selective binding. When presented with an equimolar mixture of xylene isomers, one such host system showed a preferential binding to o-xylene. mdpi.comnih.gov The close relationship between the host's conformational properties and the stability of the resulting dimer offers a pathway for controlling aggregation and dissociation through host-guest interactions. frontiersin.org The insights from these systems are directly applicable to designing hosts based on this compound, where the ethynyl (B1212043) groups could be further functionalized to modulate guest binding and recognition.

Table 1: Thermal Stability of Host-Guest Complexes Based on a Self-Assembled 1,8-Naphthalene Derivative Host Data derived from studies on a self-assembled H-shaped Lewis acid-base adduct (2d) formed from 1,8-dihydroxy naphthalene, 3,4,5-trifluorophenyl boronic acid, and 4,4'-bipyridine.

| Guest Solvent | Peak Temperature for Solvent Loss (°C) |

| Benzene | 122 |

| Toluene | 135 |

| o-Xylene | 147 |

| m-Xylene | 145 |

| p-Xylene | 143 |

| Mesitylene | 144 |

| Aniline | 142 |

Materials Science Applications in Organic Electronics and Optoelectronics

In materials science, this compound serves as a versatile precursor for novel organic materials with tailored electronic and photophysical properties. The ethynyl groups provide reactive sites for creating extended π-conjugated systems, which are the cornerstone of organic electronics.

π-conjugated oligomers and polymers are a promising class of materials for semiconductors, chemosensors, and other electronic devices. nih.gov The rigid, rod-like structure conferred by alternating C≡C bonds and aromatic units is beneficial for high charge carrier mobility. nih.gov this compound is an ideal starting material for synthesizing such materials.

For example, derivatives of 1,8-bis(dimethylamino)naphthalene (B140697) featuring arylethynyl groups have been used to prepare cross-conjugated systems via oxidative dimerization reactions like the Glaser-Hay coupling. nih.gov These materials exhibit interesting properties, such as the ability to switch conjugation pathways upon protonation of the amino groups. nih.gov The elongation of the conjugation chain in these systems leads to a red shift in their absorption spectra. nih.gov The versatility of the naphthalene core is further demonstrated in naphthalene diimide (NDI) derivatives, which are used as semiconductors in organic electronics, including organic field-effect transistors (OFETs) and photovoltaics (OPVs). gatech.edursc.org These materials are known for their thermal, chemical, and photochemical stability, along with high electron affinities. gatech.edu The ability to functionalize the naphthalene backbone allows for fine-tuning of the electronic and optical properties of the resulting conjugated materials. nih.gov

The 1,8-naphthalene scaffold is a common chromophore in many fluorescent molecules. The rich photophysical properties of naphthalene derivatives, which are highly dependent on the nature and position of substituents, make them excellent candidates for luminescent materials and probes. rsc.org

Introducing strong electron-donating groups, such as an N,N-dimethylanilino group, to an aromatic core like naphthalene via a C-C triple bond imparts new and desirable photophysical properties. nih.govcityu.edu.hk Such molecules absorb in the near-visible region and emit entirely in the visible region with high fluorescence quantum yields. nih.govcityu.edu.hk This strategy opens pathways for creating novel tunable organic materials for applications in electrogenerated chemiluminescence (ECL) and organic light-emitting diodes (OLEDs). nih.govcityu.edu.hk

Similarly, 1,8-naphthalimide (B145957) derivatives are well-known for their significant optical properties, including good fluorescence, large Stokes shifts, and high quantum yields. bohrium.com These properties have been harnessed to create fluorescent sensors for metal cations and protons. researchgate.net The functional properties of both small-molecule fluorophores and polymers containing the 1,8-naphthalimide unit can be tailored for specific sensing applications. researchgate.net The development of these systems underscores the potential of this compound as a core structure for building advanced photophysical systems, where the ethynyl groups can be used to attach various functional moieties to tune the luminescent properties.

Table 2: Photophysical Properties of Ethynyl-Aromatic Compounds Illustrative data for related N,N-dimethylaminophenyl-ethynyl-arenes, demonstrating the effect of the aromatic core on fluorescence.

| Aromatic Core | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Naphthalene (1-substituted) | 375 | 430 | 0.81 |

| Naphthalene (2-substituted) | 360 | 415 | 0.65 |

| Anthracene (B1667546) (9-substituted) | 420 | 475 | 0.75 |

| Phenanthrene (B1679779) (9-substituted) | 365 | 425 | 0.55 |

Q & A

Q. What are the established synthetic routes for 1,8-Diethynylnaphthalene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of this compound typically involves functionalizing naphthalene derivatives. For analogous compounds like 1,8-diaminonaphthalene, methods include nitration-reduction sequences or isomer separation of dinitro precursors . Optimization may involve:

- Catalytic Systems : Palladium-mediated Sonogashira coupling for ethynyl group introduction.

- Purification : Column chromatography or recrystallization to isolate isomers.

- Characterization : Use NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structure and purity.

Table 1 summarizes key parameters from related syntheses:

| Precursor | Method | Yield (%) | Reference |

|---|---|---|---|

| 1,8-Dinitronaphthalene | Catalytic hydrogenation | 65–75 | |

| 1,8-Dihalonaphthalene | Sonogashira coupling | 50–60 |

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility, thermal stability, and electronic structure:

- Solubility : Test in polar (e.g., DMSO) and nonpolar solvents (e.g., toluene) using UV-Vis spectroscopy .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (cf. 1,8-diaminonaphthalene: 60–67°C ).

- Electronic Properties : Cyclic voltammetry (CV) to assess redox behavior and HOMO-LUMO gaps .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent degradation via photooxidation .

- Moisture Control : Use desiccants or vacuum-sealed containers due to potential hygroscopicity .

- Safety Protocols : Follow OSHA guidelines for ethynyl compounds, including fume hood use and PPE (gloves, lab coats) .

Advanced Research Questions

Q. How can computational methods like DFT guide the study of this compound's molecular interactions?

- Methodological Answer : Density functional theory (DFT) and Car-Parrinello molecular dynamics (CPMD) are critical for:

- Adsorption Studies : Modeling interactions with carbon electrodes to predict redox flow battery performance (e.g., adsorption energy of −1.2 eV for similar structures) .

- Hydrogen Bonding : Analyzing intramolecular interactions in symmetric derivatives (e.g., proton sponges ).

- Electronic Structure : Simulating charge transport in molecular junctions using anchor group parameters (e.g., bnaphth for backbone conductance) .

Q. What experimental techniques are suitable for evaluating this compound in electrochemical applications?

- Methodological Answer :

- Redox Flow Batteries : Use CV and galvanostatic charge-discharge tests with carbon electrodes. Doping electrodes with nitrogen/oxygen groups enhances electron transfer .

- Molecular Electronics : Conductance measurements via scanning tunneling microscopy (STM) break-junction techniques .

- Stability Testing : Long-term cycling under controlled pH (6–8) to mimic decavanadate-like environments .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

- Methodological Answer : Discrepancies (e.g., 1,8-diaminonaphthalene: 60–67°C ) arise from purity or measurement protocols. Mitigation strategies:

- Cross-Validation : Compare DSC data across labs using standardized heating rates.

- Purity Assessment : Quantify impurities via HPLC or GC-MS .

- Environmental Controls : Ensure consistent inert-atmosphere handling to prevent oxidation .

Q. Which analytical methods are most effective for detecting this compound in environmental matrices?

- Methodological Answer :

- Fluorescence Spectroscopy : Detect at λex/λem = 280/340 nm, leveraging β-cyclodextrin inclusion complexes for enhanced sensitivity .

- Chromatography : HPLC with C18 columns and UV detection (LOD ~0.1 µg/mL) .

- Mass Spectrometry : High-resolution MS (HRMS) for trace analysis in soil/water samples .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.